3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of dichlorophenyl and difluorophenyl groups attached to a pyrazole ring, with an aldehyde functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,4-dichlorophenylhydrazine with 2,4-difluorobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA, to exert its effects. The presence of the dichlorophenyl and difluorophenyl groups can enhance its binding affinity and specificity for certain targets, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(2,4-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(2,4-Dichlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both dichlorophenyl and difluorophenyl groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
618101-87-4 |
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Molecular Formula |
C16H8Cl2F2N2O |
Molecular Weight |
353.1 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-1-(2,4-difluorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H8Cl2F2N2O/c17-10-1-3-12(13(18)5-10)16-9(8-23)7-22(21-16)15-4-2-11(19)6-14(15)20/h1-8H |
InChI Key |
OYPPIRYGKHRYDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)C=O |
Origin of Product |
United States |
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